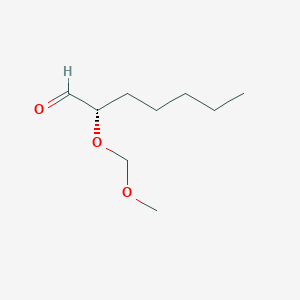![molecular formula C11H25NO4Si B14187151 2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide CAS No. 926645-94-5](/img/structure/B14187151.png)
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide is an organosilicon compound characterized by the presence of a trimethoxysilyl group attached to a propyl chain, which is further connected to a propanamide moiety. This compound is notable for its applications in various fields, including materials science and surface chemistry, due to its ability to form strong bonds with both organic and inorganic substrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide typically involves the reaction of 2,2-dimethylpropanamide with 3-(trimethoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:
Preparation of 3-(trimethoxysilyl)propylamine: This intermediate is synthesized by reacting 3-chloropropyltrimethoxysilane with ammonia or an amine.
Coupling Reaction: The 3-(trimethoxysilyl)propylamine is then reacted with 2,2-dimethylpropanamide in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups formed can further condense to form siloxane bonds, which are crucial in the formation of cross-linked networks in materials.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethoxysilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often facilitated by the presence of catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Requires suitable nucleophiles and may be conducted in organic solvents under mild to moderate temperatures.
Major Products Formed
Hydrolysis: Formation of silanols and methanol.
Condensation: Formation of siloxane bonds leading to cross-linked siloxane networks.
Substitution: Formation of substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form durable and flexible networks.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide primarily involves the hydrolysis and condensation of the trimethoxysilyl group. Upon hydrolysis, silanol groups are formed, which can further condense to form siloxane bonds. These reactions enable the compound to form strong and stable networks with both organic and inorganic substrates, enhancing the material properties of the resulting products.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine moiety instead of a propanamide group.
2-Bromo-2-methyl-N-[3-(triethoxysilyl)propyl]propanamide: Contains a bromo group and triethoxysilyl group instead of trimethoxysilyl.
Uniqueness
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide is unique due to its specific combination of a trimethoxysilyl group and a propanamide moiety, which provides distinct properties such as enhanced hydrolytic stability and the ability to form strong siloxane networks. This makes it particularly useful in applications requiring durable and flexible materials.
Propriétés
Numéro CAS |
926645-94-5 |
|---|---|
Formule moléculaire |
C11H25NO4Si |
Poids moléculaire |
263.41 g/mol |
Nom IUPAC |
2,2-dimethyl-N-(3-trimethoxysilylpropyl)propanamide |
InChI |
InChI=1S/C11H25NO4Si/c1-11(2,3)10(13)12-8-7-9-17(14-4,15-5)16-6/h7-9H2,1-6H3,(H,12,13) |
Clé InChI |
JRZMNVIEOXRAIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NCCC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


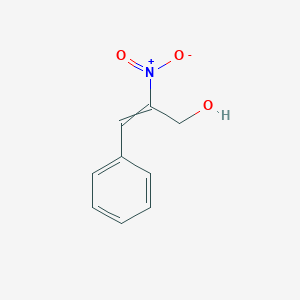
![5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14187074.png)

![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)

![N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline](/img/structure/B14187085.png)
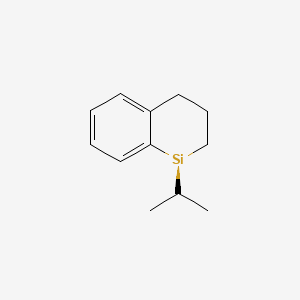
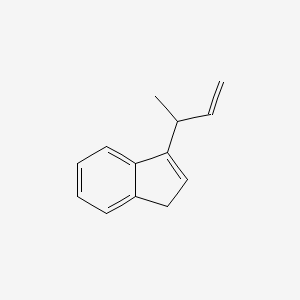
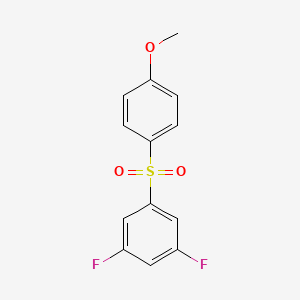
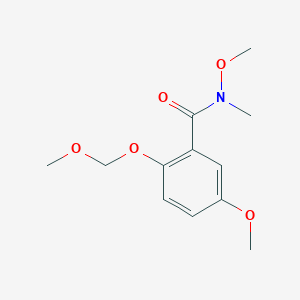
![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)
![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)
